

# In Vitro Showdown: A Comparative Guide to TG-100435 and Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG-100435 |           |
| Cat. No.:            | B1246561  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent tyrosine kinase inhibitors: **TG-100435** and dasatinib. By presenting available experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to facilitate informed decisions in preclinical research.

#### Introduction

Dasatinib is a well-established, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple kinases, including BCR-ABL, SRC family kinases (SFK), c-KIT, ephrin (Eph) receptors, and platelet-derived growth factor receptor (PDGFR). **TG-100435** is a novel, multi-targeted protein tyrosine kinase inhibitor. This guide synthesizes the available in vitro data to draw a comparative picture of these two compounds.

## **Biochemical Activity: Kinase Inhibition Profile**

A direct head-to-head comparison of **TG-100435** and dasatinib across a broad kinase panel in a single study is not readily available in the public domain. However, by compiling data from various sources, we can construct a comparative overview of their inhibitory activities against key kinases.

Table 1: Biochemical Inhibition Constants (Ki) of **TG-100435** and Dasatinib Against a Panel of Kinases



| Kinase | TG-100435 Ki (nM) | Dasatinib IC50 (nM) |  |
|--------|-------------------|---------------------|--|
| Src    | 13[1]             | 0.5[2]              |  |
| Lyn    | 13 - 64[1][3]     | <1                  |  |
| Abl    | 13 - 64[1][3]     | <1                  |  |
| Yes    | 13 - 64[1][3]     | <1                  |  |
| Lck    | 13 - 64[1][3]     | <1                  |  |
| EphB4  | 13 - 64[1][3]     | 16                  |  |
| c-Kit  | Not Available     | <1                  |  |
| PDGFRβ | Not Available     | 28                  |  |

Note: Data for dasatinib are presented as IC50 values, which can differ from Ki values but are commonly used to represent inhibitor potency.

Based on the available data, both **TG-100435** and dasatinib are potent inhibitors of the Src family kinases and Abl kinase. Dasatinib demonstrates sub-nanomolar potency against Src, making it an exceptionally strong inhibitor.[2] The inhibitory constants for **TG-100435** against a range of Src family kinases fall within the low nanomolar range.[1][3]

## **Cellular Activity: Proliferation and Apoptosis**

The anti-proliferative and pro-apoptotic effects of these inhibitors are crucial indicators of their potential therapeutic efficacy. While direct comparative studies are lacking, individual studies on various cancer cell lines provide insights into their cellular activities.

Table 2: In Vitro Cellular Activity of TG-100435 and Dasatinib in Cancer Cell Lines



| Cell Line     | Cancer Type                   | Assay             | TG-100435<br>IC50 (µM) | Dasatinib<br>GI50/IC50 (μM) |
|---------------|-------------------------------|-------------------|------------------------|-----------------------------|
| HCT 116       | Colon Carcinoma               | Cytotoxicity      | Not Available          | 0.14[4]                     |
| MCF7          | Breast<br>Carcinoma           | Cytotoxicity      | Not Available          | 0.67[4]                     |
| H460          | Non-small cell lung carcinoma | Cytotoxicity      | Not Available          | 9.0[4]                      |
| Lox-IMVI      | Melanoma                      | Proliferation     | Not Available          | 0.0354[2]                   |
| Mo7e-KitD816H | Myeloid<br>Leukemia           | Growth Inhibition | Not Available          | 0.005[5]                    |

Dasatinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with GI50 values in the nanomolar to low micromolar range.[2][4][5] For instance, in the Lox-IMVI melanoma cell line, dasatinib inhibited growth with an IC50 of 35.4 nM.[2] In myeloid leukemia cell lines, dasatinib has shown growth inhibition at concentrations as low as 5 nM.[5]

Information regarding the specific IC50 values of **TG-100435** in various cancer cell lines from publicly available, peer-reviewed literature is limited.

## **Signaling Pathway Inhibition**

Both **TG-100435** and dasatinib exert their cellular effects by interfering with key signaling pathways that drive cancer cell proliferation, survival, and migration.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Showdown: A Comparative Guide to TG-100435 and Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246561#tg-100435-vs-dasatinib-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com